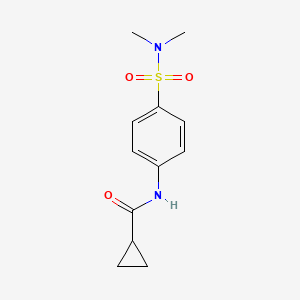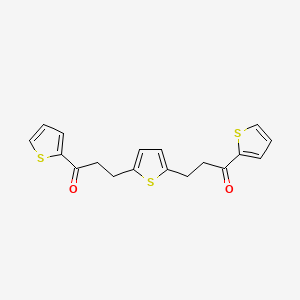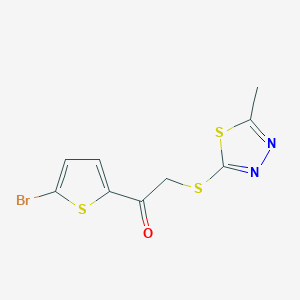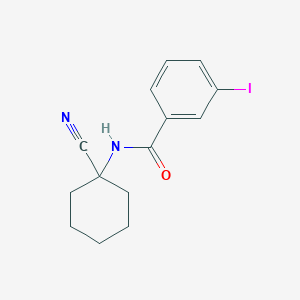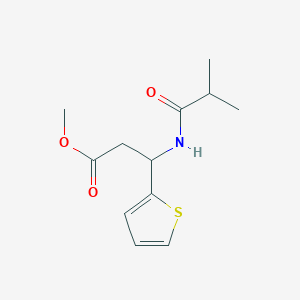
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate is a chemical compound with the molecular formula C12H17NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene derivatives with appropriate amides and esters. One common method is the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis . This reaction is carried out at a concentration of 30 g/L and results in the formation of the desired compound with high enantioselectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale bioreduction processes, utilizing biocatalysts to achieve high yields and purity. The use of whole-cell biocatalysts is advantageous due to their eco-friendly nature and ability to produce enantiomerically pure products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: A precursor in the synthesis of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate.
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which have various biological and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
methyl 3-(2-methylpropanoylamino)-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)12(15)13-9(7-11(14)16-3)10-5-4-6-17-10/h4-6,8-9H,7H2,1-3H3,(H,13,15) |
Clé InChI |
UURHDEMIBSRGJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(CC(=O)OC)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


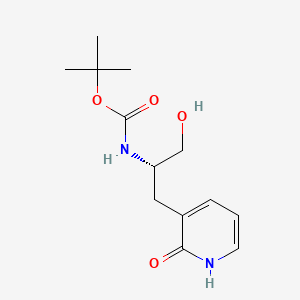

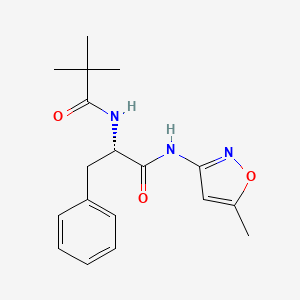

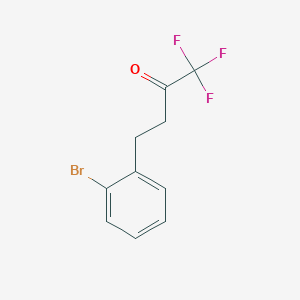

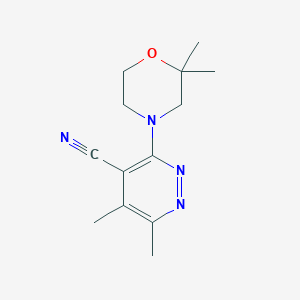
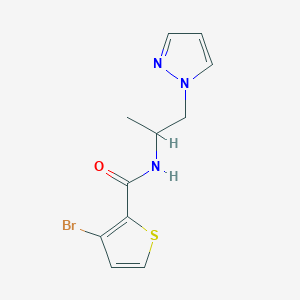
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
